1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone 1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Brand Name: Vulcanchem
CAS No.: 1306753-62-7
VCID: VC2934931
InChI: InChI=1S/C11H13N5O/c1-8(17)9-6-12-11-13-7-14-16(11)10(9)4-5-15(2)3/h4-7H,1-3H3/b5-4+
SMILES: CC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol

1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

CAS No.: 1306753-62-7

Cat. No.: VC2934931

Molecular Formula: C11H13N5O

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone - 1306753-62-7

Specification

CAS No. 1306753-62-7
Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
IUPAC Name 1-[7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Standard InChI InChI=1S/C11H13N5O/c1-8(17)9-6-12-11-13-7-14-16(11)10(9)4-5-15(2)3/h4-7H,1-3H3/b5-4+
Standard InChI Key OWIXQJADBQNYQI-SNAWJCMRSA-N
Isomeric SMILES CC(=O)C1=C(N2C(=NC=N2)N=C1)/C=C/N(C)C
SMILES CC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C
Canonical SMILES CC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C

Introduction

1-{7-[(E)-2-(Dimethylamino)vinyl] triazolo[1,5-a]pyrimidin-6-yl}ethanone is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its molecular formula, C11H13N5O, and molecular weight of 231.26 g/mol . It is often used in research settings due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Synthesis and Preparation

The synthesis of 1-{7-[(E)-2-(Dimethylamino)vinyl] triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multi-step reactions that require careful control of conditions to achieve high purity and yield. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds in the triazolopyrimidine class often involve condensation reactions, followed by selective functional group modifications.

Applications and Research Findings

This compound is primarily used in research settings for its potential as a building block in the synthesis of more complex molecules, particularly those with biological activity. The presence of the dimethylamino group and the triazolopyrimidine core suggests potential applications in medicinal chemistry, such as the development of kinase inhibitors or other therapeutic agents .

Storage and Handling

Given its chemical nature, 1-{7-[(E)-2-(Dimethylamino)vinyl] triazolo[1,5-a]pyrimidin-6-yl}ethanone should be stored under conditions that minimize exposure to moisture and light. It is typically handled in a laboratory setting with appropriate safety precautions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator